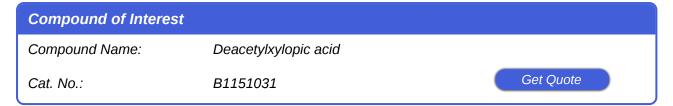


Deacetylxylopic Acid: A Technical Overview of a Diterpenoid with Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a diterpenoid compound with the Chemical Abstracts Service (CAS) number 6619-95-0 and a molecular formula of C₂₀H₃₀O₃. Its molecular weight is 318.5 g/mol . While specific research on **deacetylxylopic acid** is limited, extensive studies have been conducted on its closely related precursor, xylopic acid. This technical guide will provide an indepth overview of the chemical properties of **deacetylxylopic acid** and delve into the well-documented biological activities and mechanisms of action of xylopic acid as a pertinent surrogate. The insights from xylopic acid research offer a strong foundation for understanding the potential therapeutic applications of **deacetylxylopic acid**, particularly in the realm of inflammation and related signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **deacetylxylopic acid** is presented below.



Property	Value Reference		
CAS Number	6619-95-0	[1][2]	
Molecular Formula	С20Н30О3	[2]	
Molecular Weight	318.5 g/mol	[2]	
IUPAC Name	(1R,4aR,4bS,7R,10aR,10bS)- 7-hydroxy-1,4a-dimethyl-8- methylidenetetradecahydrophe nanthrene-1-carboxylic acid	[2]	
Synonyms	15-Deacetyl-15-oxoxylopic acid	N/A	
Physical Description	Powder	[1]	
Purity	Typically >95%	[1]	
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1]	

Biological Activity of Xylopic Acid (as a proxy)

Xylopic acid, the parent compound of **deacetylxylopic acid**, has demonstrated significant biological activities, with a primary focus on its anti-inflammatory effects.

Anti-inflammatory Activity

Xylopic acid exhibits potent anti-inflammatory properties in various in vivo models. A key model used to evaluate this activity is the carrageenan-induced paw edema model in rodents. In this model, xylopic acid has been shown to significantly reduce paw swelling in a dose-dependent manner.



Model	Dose (mg/kg)	Effect	Reference
Carrageenan-induced paw edema (mice)	10, 30, 100	Dose-dependent inhibition of maximal edema and average paw thickness.	[1]
Histamine-induced paw edema (mice)	10, 30, 100	Significant inhibition of paw edema.	[1]
Serotonin-induced paw edema (mice)	10, 30, 100	Considerable inhibition of paw edema.	[1]
Bradykinin-induced paw edema (mice)	10, 30, 100	Marked inhibition of paw edema.	[1]
Prostaglandin E ₂ - induced paw edema (mice)	10, 30, 100	Significant reduction in paw edema.	[1]

Xylopic acid also demonstrates anti-inflammatory effects through the inhibition of protein denaturation, a process implicated in inflammation. It showed a concentration-dependent inhibition of albumen denaturation with an IC₅₀ of 15.55 μ g/mL[1].

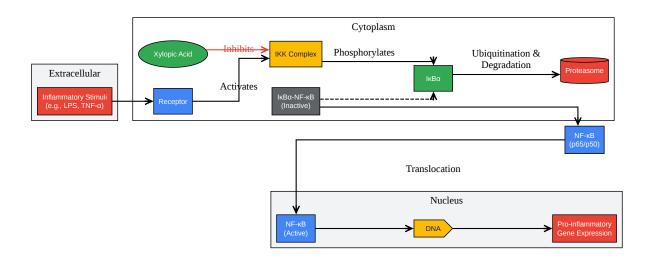
Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of xylopic acid are attributed to its modulation of key signaling pathways, primarily the NF-kB and Nrf2 pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Xylopic acid has been shown to inhibit the activation of the NF-κB signaling pathway. This inhibition is a key mechanism underlying its anti-inflammatory effects.





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Figure 1: Xylopic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Xylopic acid has been found to activate the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects.

Figure 2: Xylopic acid activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for xylopic acid are provided below. These protocols can serve as a starting point for designing experiments with **deacetylxylopic acid**.



Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

- Male ICR mice (20-25 g)
- Carrageenan (1% w/v in normal saline)
- Xylopic acid (or deacetylxylopic acid) dissolved in a suitable vehicle (e.g., 5% Tween 80 in normal saline)
- Positive control: Diclofenac (10 mg/kg, i.p.)
- Plethysmometer

Procedure:

- · Fast the mice overnight with free access to water.
- Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test groups receiving different doses of the compound.
- Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
- Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
- Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

NF-кВ Reporter Gene Assay



This in vitro assay quantifies the activation of the NF-kB signaling pathway.

Materials:

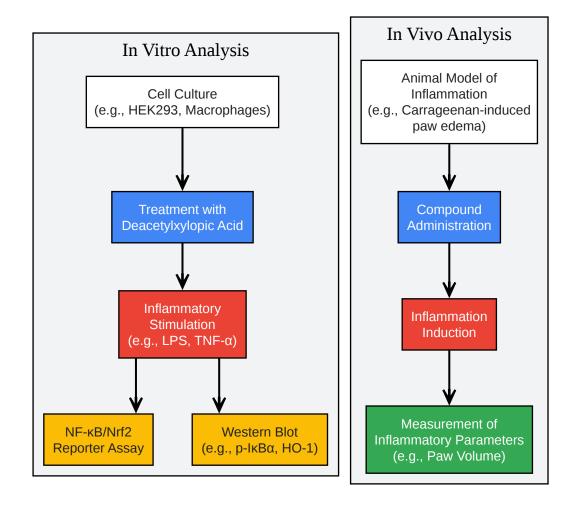
- HEK293 cells
- NF-kB luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase) for transfection normalization
- Lipofectamine 2000 or other suitable transfection reagent
- Xylopic acid (or deacetylxylopic acid)
- TNF-α or LPS as an inflammatory stimulus
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.
- Co-transfect the cells with the NF-kB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours of transfection, treat the cells with different concentrations of the test compound for 1 hour.
- Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.



• Calculate the percentage inhibition of NF-κB activation for each treatment group compared to the stimulated control.



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Figure 3: General experimental workflow for evaluating deacetylxylopic acid.

Conclusion

Deacetylxylopic acid is a diterpenoid with a defined chemical structure. While direct biological data for this compound is scarce, the extensive research on its parent compound, xylopic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The pronounced anti-inflammatory effects of xylopic acid, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, suggest that deacetylxylopic acid may possess similar and significant pharmacological properties. The experimental protocols and data presented in



this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of **deacetylxylopic acid**. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of **deacetylxylopic acid** to fully understand its potential in treating inflammatory and other related diseases.

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